molecular formula C14H15NO B2665820 (1S)-1-phenyl-2-(phenylamino)ethan-1-ol CAS No. 1669402-65-6

(1S)-1-phenyl-2-(phenylamino)ethan-1-ol

Cat. No.: B2665820
CAS No.: 1669402-65-6
M. Wt: 213.28
InChI Key: GGMOJBRNGQDSQN-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-phenyl-2-(phenylamino)ethan-1-ol is an organic compound characterized by a phenyl group attached to a carbon atom, which is also bonded to a phenylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-phenyl-2-(phenylamino)ethan-1-ol typically involves the reaction of a phenylamine derivative with a phenylacetaldehyde derivative under specific conditions. One common method is the reductive amination of phenylacetaldehyde with aniline in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-phenyl-2-(phenylamino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The phenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of phenylacetone or benzaldehyde derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(1S)-1-phenyl-2-(phenylamino)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-phenyl-2-(phenylamino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-phenyl-2-(phenylamino)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    N-phenyl-2-phenylethanamine: Lacks the hydroxyl group, leading to different reactivity and applications.

    2-phenyl-2-(phenylamino)ethanol: A structural isomer with different spatial arrangement and properties.

Uniqueness

(1S)-1-phenyl-2-(phenylamino)ethan-1-ol is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets

Properties

IUPAC Name

(1S)-2-anilino-1-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1-10,14-16H,11H2/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMOJBRNGQDSQN-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CNC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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